molecular formula C12H13NO5 B13705326 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione

Katalognummer: B13705326
Molekulargewicht: 251.23 g/mol
InChI-Schlüssel: HDGKWFBYVQRFNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a 2,4-dimethoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with glycine-N-carboxyanhydride (Gly-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, often around 50°C, with the presence of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.

    Reduction: Reduction reactions can yield different substituted oxazolidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,5-dione derivatives with additional oxygen functionalities, while substitution reactions can introduce alkyl or aryl groups onto the oxazolidine ring.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Benzyloxazolidine-2,5-dione
  • 5,5-Dimethyloxazolidine-2,4-dione
  • N-Carboxyl-DL-phenylalanine anhydride

Uniqueness

4-(2,4-Dimethoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and specificity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C12H13NO5

Molekulargewicht

251.23 g/mol

IUPAC-Name

4-[(2,4-dimethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C12H13NO5/c1-16-8-4-3-7(10(6-8)17-2)5-9-11(14)18-12(15)13-9/h3-4,6,9H,5H2,1-2H3,(H,13,15)

InChI-Schlüssel

HDGKWFBYVQRFNI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CC2C(=O)OC(=O)N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.